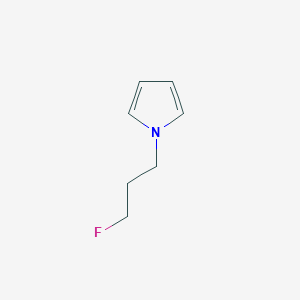
1-(3-Fluoropropyl)pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-Fluoropropyl)pyrrole" is not directly mentioned in the provided papers, but the papers do discuss various pyrrole derivatives and their synthesis, properties, and applications. Pyrroles are five-membered heterocyclic compounds with a nitrogen atom. The presence of a fluorine atom in the pyrrole derivatives, as seen in some of the papers, can significantly influence the chemical reactivity and physical properties of these compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives can be complex, involving multiple steps and various reaction conditions. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were synthesized using a one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a catalyst . Another paper describes the synthesis of a pharmaceutical intermediate involving palladium-catalyzed cyanation/reduction sequences and selective chlorination . These methods highlight the versatility and adaptability of pyrrole synthesis to produce a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial in determining their optical and electronic properties. For example, the strategic placement of electron-withdrawing substituents in certain positions of the pyrrole ring can create an acceptor-donor-acceptor type fluorophore, leading to strong blue fluorescence and high quantum yields . The incorporation of various substituents can also lead to π-expanded analogues with enhanced fluorescence in the violet, blue, or green spectrum .
Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions, including electrophilic aromatic substitution. The presence of a fluorine atom can have a special directing effect, as seen in the ortho lithiation of 1-(fluorophenyl)pyrroles, which occurs exclusively ortho to the fluorine substituent . This unique reactivity can be exploited in the synthesis of complex pyrrole-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the photophysical properties, as seen in the strong blue fluorescence and large Stokes shifts of certain derivatives . The presence of fluorine can also affect the conformational dynamics and recognition by biological systems, as demonstrated by the synthesis and analysis of 3-fluoro-4-hydroxyprolines . Additionally, the synthesis of polymers containing pyrrole units has shown that these materials can exhibit strong fluorescence and high quantum yields, making them potential candidates for optoelectronic applications .
Mécanisme D'action
Target of Action
Pyrrole derivatives have been found to target various biological receptors and enzymes . For instance, some pyrrole molecules have shown prominent targeting capacities against microtubule polymerization, tyrosine kinases, cytochrome p450 family 1, histone deacetylase, and bcl-2 proteins .
Mode of Action
Pyrrole derivatives have been associated with several mechanisms of action, such as apoptosis, cell cycle arrest, inhibiting kinases, angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Biochemical Pathways
Pyrrole derivatives have been known to interact with various biochemical pathways, influencing the function of several enzymes and receptors .
Result of Action
Pyrrole derivatives have been associated with various cellular effects, such as apoptosis and cell cycle arrest .
Safety and Hazards
Orientations Futures
Pyrrole and its derivatives have been the focus of numerous studies due to their potential in various applications, including as anticancer, antimicrobial, and antiviral agents . The powerful pharmaceutical and pharmacological features provided by the pyrrole nucleus as a pharmacophore unit of many drugs are still recognized by medicinal chemists .
Propriétés
IUPAC Name |
1-(3-fluoropropyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVKYOWIQLRVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1522798-12-4 |
Source


|
| Record name | 1-(3-fluoropropyl)-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2544204.png)
![3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate](/img/structure/B2544205.png)

![2-Chloro-N-[3-fluoro-5-[(1-methylsulfonylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B2544209.png)
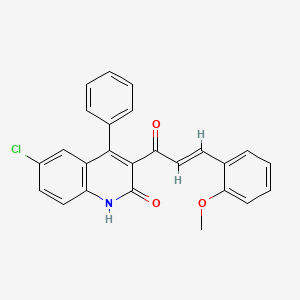
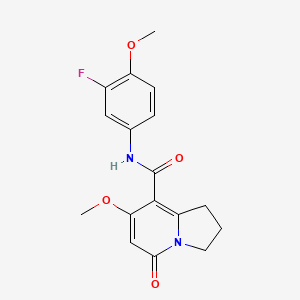
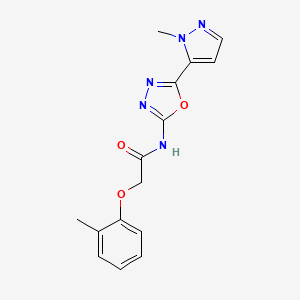
![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2544215.png)

![isopropyl 2-(2-(1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2544219.png)
![1-(4-methoxyphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2544221.png)
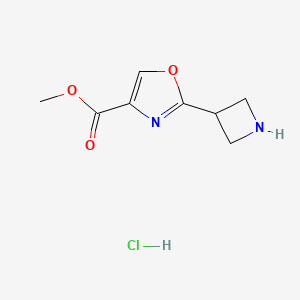
![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)
![7-(1,3-Benzodioxol-5-yl)-3-[(4-benzylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2544225.png)